molecular formula C16H17N3O5S B2650005 2-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1706146-10-2

2-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2650005
M. Wt: 363.39
InChI Key: HDDMMPJCIPSUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, a pyridazinone ring, and a methoxyphenylsulfonyl group.


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Synthesis and Biological Applications

Azetidinones Synthesis and Biological Potency : Azetidinones, due to their structural features, have been a focal point in synthesis due to their biological and pharmacological potencies. The synthesis process often involves condensation reactions and the creation of Schiff bases, leading to the formation of compounds with potential medicinal importance. For instance, the synthesis of substituted azetidinones derived from a dimer of Apremilast has been explored, indicating the significance of sulfonamide rings and their derivatives in medicinal chemistry (Jagannadham et al., 2019).

Antibacterial and Antimicrobial Properties : Certain azetidinone derivatives have demonstrated significant activity against Gram-negative bacteria. The structural manipulation of these compounds, such as the introduction of sulfonamido moieties, has been associated with enhanced antibacterial properties. This suggests the potential utility of azetidinone-based compounds in developing new antibacterial agents (Azab et al., 2013).

Pyridazinones as Potential Therapeutic Agents : Pyridazinones have been synthesized and evaluated for their anti-inflammatory, analgesic, and COX-2 selectivity, indicating their potential as therapeutic agents without significant ulcerogenic and cardiovascular side effects. This emphasizes the role of structural features in mediating biological activities and the therapeutic promise of pyridazinone derivatives (Sharma & Bansal, 2016).

Antitumor and Antioxidant Activities

Tubulin-Targeting Antitumor Agents : Investigations into the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones have led to the discovery of compounds with potent antiproliferative effects against cancer cells. These findings illustrate the potential of azetidinone derivatives in cancer therapy, highlighting their mechanisms of action, including tubulin polymerization inhibition and the induction of apoptosis (Greene et al., 2016).

Antioxidant Properties : The design and synthesis of novel heterocyclic compounds incorporating azetidinone structures have been explored for their antioxidant activities. This research underscores the importance of heterocyclic scaffolds in developing effective antioxidants, which could have implications for treating oxidative stress-related diseases (Aziz et al., 2021).

properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-24-12-4-6-13(7-5-12)25(22,23)14-9-18(10-14)16(21)11-19-15(20)3-2-8-17-19/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDMMPJCIPSUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

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